Cas no 881743-64-2 (4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide)

4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide structure
881743-64-2 structure
Nombre del producto:4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide
Número CAS:881743-64-2
MF:C22H30N4O
Megavatios:366.499804973602
MDL:MFCD11113418
CID:1919355
PubChem ID:11660631

4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide Propiedades químicas y físicas

Nombre e identificación

    • 3-PYRIDINECARBOXAMIDE, N-(1,1-DIMETHYLETHYL)-4-(2-METHYLPHENYL)-6-(4-METHYL-1-PIPERAZINYL)-
    • 4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide
    • N-(1,1-Dimethylethyl)-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide (ACI)
    • N-(tert-Butyl)-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
    • MFCD11113418
    • 881743-64-2
    • KW2G298YS7
    • N-tert-butyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide
    • N-tert-butyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
    • N-(1,1-Dimethylethyl)-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinecarboxamide
    • MDL: MFCD11113418
    • Renchi: 1S/C22H30N4O/c1-16-8-6-7-9-17(16)18-14-20(26-12-10-25(5)11-13-26)23-15-19(18)21(27)24-22(2,3)4/h6-9,14-15H,10-13H2,1-5H3,(H,24,27)
    • Clave inchi: YHLMFPXIBLVCHL-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(C2C(C)=CC=CC=2)=CC(N2CCN(C)CC2)=NC=1)NC(C)(C)C

Atributos calculados

  • Calidad precisa: 366.24196159g/mol
  • Masa isotópica única: 366.24196159g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 27
  • Cuenta de enlace giratorio: 5
  • Complejidad: 495
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 48.5Ų
  • Xlogp3: 3.4

4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM527295-1g
N-(tert-Butyl)-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
881743-64-2 97%
1g
$844 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1636672-5g
N-(tert-Butyl)-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
881743-64-2 98%
5g
¥1254.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1636672-250mg
N-(tert-Butyl)-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
881743-64-2 98%
250mg
¥179.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1636672-100mg
N-(tert-Butyl)-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
881743-64-2 98%
100mg
¥141.00 2024-04-27
Aaron
AR00IFOW-5g
N-tert-butyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
881743-64-2 98%
5g
$129.00 2025-02-13
Aaron
AR00IFOW-100mg
N-tert-butyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
881743-64-2 98%
100mg
$13.00 2025-02-13
A2B Chem LLC
AI59044-250mg
N-(tert-Butyl)-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
881743-64-2 97%
250mg
$27.00 2023-12-29
Ambeed
A780437-250mg
N-(tert-Butyl)-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide
881743-64-2 97%
250mg
$33.0 2025-03-04
eNovation Chemicals LLC
D404509-25g
3-PYRIDINECARBOXAMIDE, N-(1,1-DIMETHYLETHYL)-4-(2-METHYLPHENYL)-6-(4-METHYL-1-PIPERAZINYL)-
881743-64-2 95%
25g
$2800 2025-02-25
eNovation Chemicals LLC
D404509-5g
3-PYRIDINECARBOXAMIDE, N-(1,1-DIMETHYLETHYL)-4-(2-METHYLPHENYL)-6-(4-METHYL-1-PIPERAZINYL)-
881743-64-2 95%
5g
$900 2025-02-25

4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 4 h, 100 °C
Referencia
Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives
Hoffmann-Emery, Fabienne; et al, Journal of Organic Chemistry, 2006, 71(5), 2000-2008

Métodos de producción 2

Condiciones de reacción
1.1 70 - 75 °C; 75 °C → 110 °C; 4 h, 110 °C; 90 - 100 °C
1.2 Reagents: Sulfuric acid Solvents: Toluene ,  Water ;  pH 7 - 8, 20 - 30 °C
Referencia
Process optimization of intermediate synthesis for Netupitant production
Cheng, Chao; et al, Gaoxiao Huaxue Gongcheng Xuebao, 2019, 33(6), 1450-1456

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ;  2.5 h, 80 °C
1.2 40 min, < 25 °C; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, rt
2.1 Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt; 18 h, 30 °C
2.2 Reagents: Acetic acid ;  15 min, 0 °C
2.3 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ;  1 h, rt
3.1 4 h, 100 °C
Referencia
Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives
Hoffmann-Emery, Fabienne; et al, Journal of Organic Chemistry, 2006, 71(5), 2000-2008

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  < 25 °C; 70 - 75 °C; 2 h, 70 - 75 °C; 75 °C → 20 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  20 °C; 20 °C → 50 °C; 1 h, 50 °C
1.3 Reagents: Water ;  1 h, 50 °C
1.4 Reagents: Sulfuric acid ;  50 °C; < 30 °C
2.1 70 - 75 °C; 75 °C → 110 °C; 4 h, 110 °C; 90 - 100 °C
2.2 Reagents: Sulfuric acid Solvents: Toluene ,  Water ;  pH 7 - 8, 20 - 30 °C
Referencia
Process optimization of intermediate synthesis for Netupitant production
Cheng, Chao; et al, Gaoxiao Huaxue Gongcheng Xuebao, 2019, 33(6), 1450-1456

Métodos de producción 5

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt; 18 h, 30 °C
1.2 Reagents: Acetic acid ;  15 min, 0 °C
1.3 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ;  1 h, rt
2.1 4 h, 100 °C
Referencia
Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives
Hoffmann-Emery, Fabienne; et al, Journal of Organic Chemistry, 2006, 71(5), 2000-2008

4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide Raw materials

4-(2-Methylphenyl)-6-(4-methyl-1-piperazinyl)-N-(2-methyl-2-propanyl)nicotinamide Preparation Products

Proveedores recomendados
Taian Jiayue Biochemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Taian Jiayue Biochemical Co., Ltd
atkchemica
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
atkchemica
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hubei Changfu Chemical Co., Ltd.